

Preamble: The Structural Elucidation of a Novel Pyrazole Derivative

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Compound of Interest

Compound Name: 5-(ethoxymethyl)-1-propyl-1H-pyrazole

CAS No.: 1856102-18-5

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The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design.[1] The compound **5-(ethoxymethyl)-1-propyl-1H-pyrazole** represents a novel entity within this important chemical class. Its specific substitution pattern—a propyl group at the N1 position and an ethoxymethyl group at the C5 position—suggests potential for unique pharmacological and physicochemical properties. A critical step in unlocking this potential lies in the precise determination of its three-dimensional atomic arrangement in the solid state.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a current absence of publicly available single-crystal X-ray diffraction data for **5-(ethoxymethyl)-1-propyl-1H-pyrazole**. This guide, therefore, serves as a proactive and in-depth technical manual for researchers aiming to elucidate this structure. It provides a robust framework for both the experimental determination and computational prediction of the crystal structure, grounded in established methodologies and field-proven insights. The protocols and analyses herein are designed to be self-validating, ensuring the generation of high-fidelity, publication-quality crystallographic data.

Part 1: Experimental Determination of the Crystal Structure

The gold standard for determining the atomic arrangement of a molecule is single-crystal X-ray diffraction (SC-XRD). This section outlines the comprehensive workflow, from material synthesis to data analysis, required to obtain the crystal structure of **5-(ethoxymethyl)-1-propyl-1H-pyrazole**.

Synthesis and High-Purity Recrystallization

The journey to a crystal structure begins with the synthesis of high-purity material. A plausible synthetic route for **5-(ethoxymethyl)-1-propyl-1H-pyrazole** involves the cyclocondensation of a β -dicarbonyl compound with propylhydrazine, a common method for constructing the pyrazole ring.^[4] Post-synthesis, rigorous purification is paramount; residual impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising the quality of the diffraction data.

Experimental Protocol: Synthesis and Purification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β -alkoxy- α,β -unsaturated ketone or a related precursor in a suitable solvent such as ethanol.
- **Addition of Hydrazine:** Add propylhydrazine to the solution, often in the presence of a catalytic amount of acid.
- **Reflux:** Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup and Purification:** Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel.
- **Purity Confirmation:** Confirm the identity and purity (>99%) of the synthesized **5-(ethoxymethyl)-1-propyl-1H-pyrazole** using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

The Art of Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free crystal lattice.

Experimental Protocol: Single-Crystal Growth

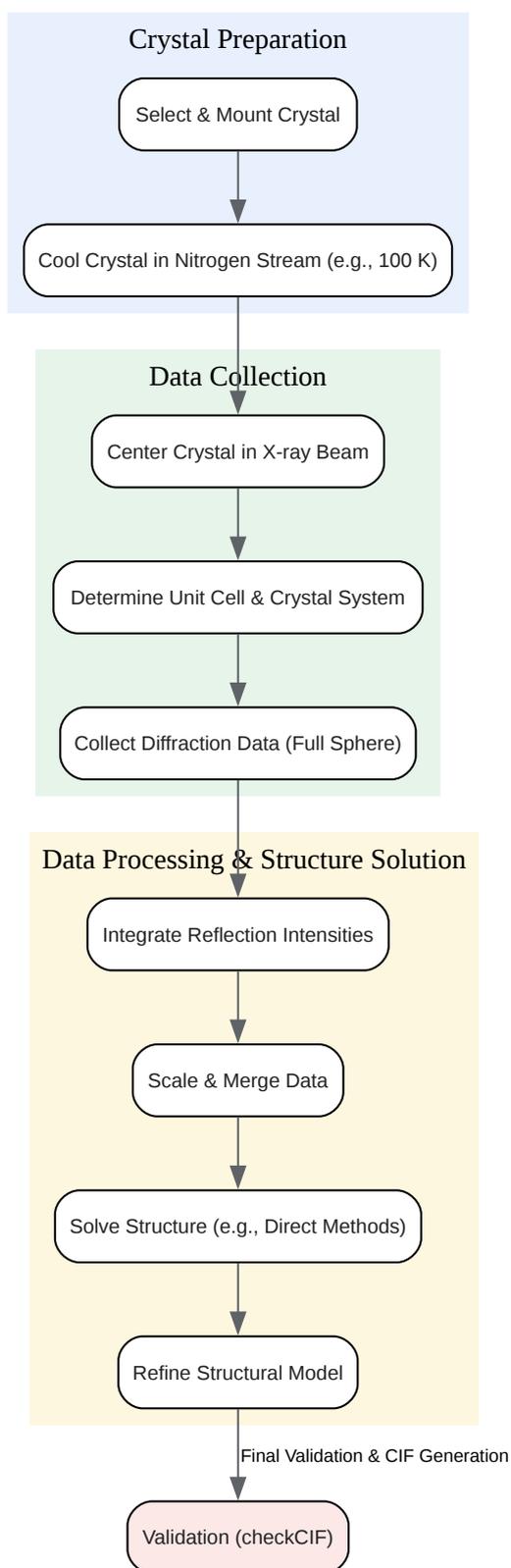
- **Solvent Screening:** Begin by testing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane) at room temperature and elevated temperatures. A good solvent system is one in which the compound is sparingly soluble at room temperature and readily soluble when heated.
- **Slow Evaporation:**
 - Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small, clean vial.
 - Loosely cap the vial or cover it with parafilm perforated with a few small holes.
 - Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
- **Slow Cooling:**
 - Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
 - Filter the hot solution to remove any particulate matter.
 - Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
- **Vapor Diffusion:**
 - Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
 - Place this solution in a small open vial.

- Place the small vial inside a larger, sealed jar containing a larger volume of a more volatile, poor solvent (the "anti-solvent," e.g., hexane).
- Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition and Processing

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed using a diffractometer.

Experimental Workflow: SC-XRD



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Caption: Workflow for Single-Crystal X-ray Diffraction.

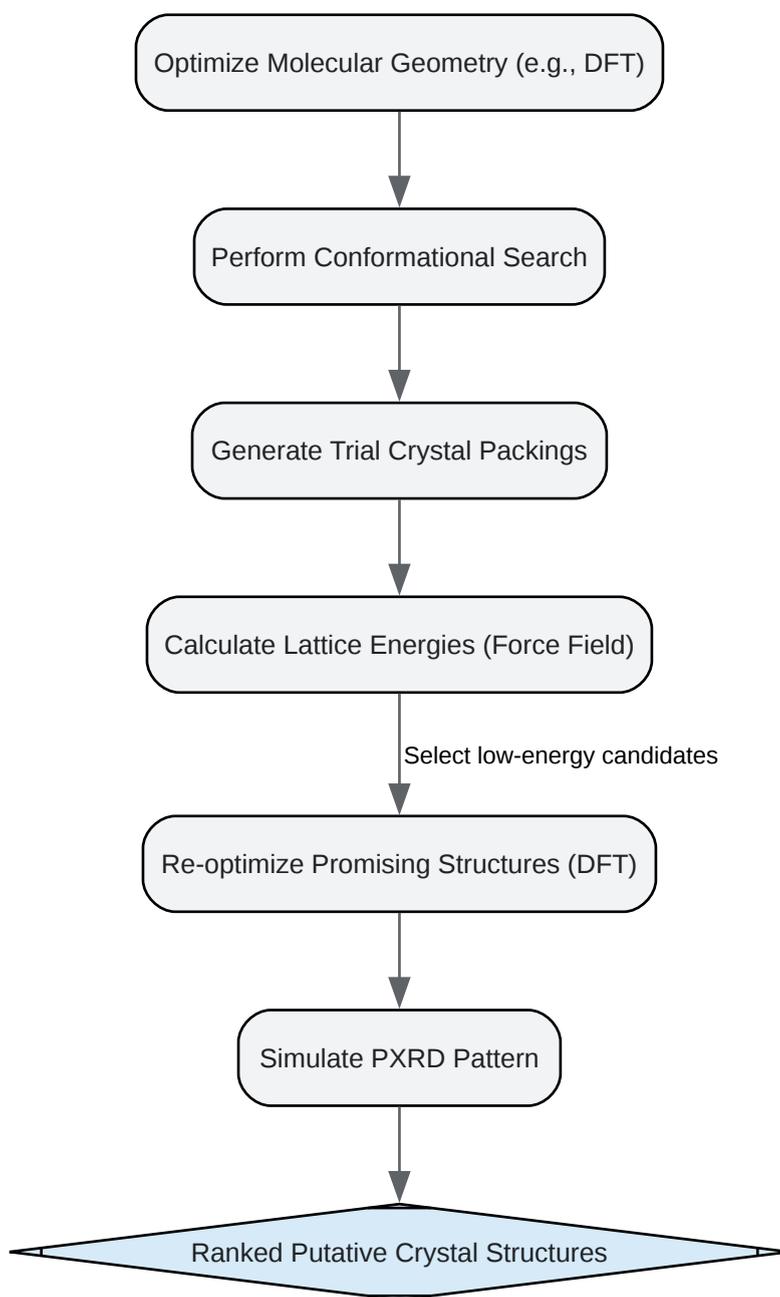
Key Parameters & Causality:

- **Data Collection Temperature:** Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.
- **Radiation Source:** Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.5418 \text{ \AA}$) radiation is commonly used. The choice depends on the crystal's unit cell dimensions and elemental composition.
- **Structure Solution and Refinement:** The collected diffraction pattern is mathematically converted into an electron density map. Atoms are placed into regions of high electron density, and their positions and thermal parameters are refined against the experimental data until the model converges. The final refined structure is typically presented as a Crystallographic Information File (CIF).

Part 2: Computational Crystal Structure Prediction (CSP)

In cases where single crystals are difficult or impossible to grow, computational methods provide a powerful avenue for predicting the crystal structure. CSP involves finding the most thermodynamically stable crystal packing arrangements for a given molecule.

Computational Workflow: CSP



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Caption: Workflow for Computational Crystal Structure Prediction.

Methodology Explained:

- Molecular Conformation: The process begins by finding the most stable 3D shape(s) of the **5-(ethoxymethyl)-1-propyl-1H-pyrazole** molecule using quantum mechanical methods like Density Functional Theory (DFT).

- **Packing Generation:** Algorithms then search for all plausible ways these molecular conformers can pack together in common crystallographic space groups.
- **Energy Minimization:** The lattice energy of each hypothetical packing is calculated. The structures with the lowest lattice energies are considered the most likely to be experimentally observable.
- **Validation:** The predicted structures can be validated by comparing their simulated powder X-ray diffraction (PXRD) patterns with an experimental PXRD pattern of the bulk material.

Part 3: Analysis of Crystallographic Data

Whether obtained experimentally or computationally, the resulting crystal structure data provides a wealth of information. For illustrative purposes, we will discuss the types of parameters and interactions to analyze, drawing comparisons with known pyrazole structures.

[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Key Crystallographic Parameters

The CIF file contains the fundamental description of the crystal lattice.

Parameter	Description	Example from a Pyrazole Derivative[7]
Formula	The chemical formula of the molecule.	C ₁₉ H ₁₈ N ₂ O ₂
Crystal System	The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).	Monoclinic
Space Group	The set of symmetry operations that describe the arrangement of molecules in the unit cell.	P2 ₁ /c
Unit Cell Dimensions	The lengths of the cell axes (a, b, c) and the angles between them (α , β , γ).	a=8.4593 Å, b=15.6284 Å, c=12.4579 Å, β =98.241°
Z	The number of molecules in the unit cell.	2
Density (calculated)	The density of the crystal calculated from the formula and unit cell volume.	1.28 g/cm ³

Intermolecular Interactions and Supramolecular Assembly

The stability of a crystal structure is dictated by a network of non-covalent interactions. For **5-(ethoxymethyl)-1-propyl-1H-pyrazole**, the following interactions would be anticipated:

- **C-H...N Hydrogen Bonds:** The pyrazole nitrogen atoms are potential hydrogen bond acceptors.[6] Interactions between these nitrogens and hydrogen atoms on the propyl or ethoxymethyl groups of neighboring molecules could be significant.
- **C-H...O Hydrogen Bonds:** The oxygen atom of the ethoxymethyl group is another likely hydrogen bond acceptor.

- π - π Stacking: While the pyrazole ring is only weakly aromatic, face-to-face stacking between rings of adjacent molecules can contribute to packing stability, as seen in other pyrazole derivatives.[8]
- van der Waals Forces: These ubiquitous, weaker interactions, particularly from the flexible propyl and ethoxymethyl chains, will play a crucial role in the overall crystal packing.

Analysis of these interactions provides insight into the material's properties, such as melting point, solubility, and polymorphism—the ability to exist in multiple crystal forms.

Conclusion

While the crystal structure of **5-(ethoxymethyl)-1-propyl-1H-pyrazole** has yet to be reported, this guide provides a comprehensive roadmap for its determination and analysis. By meticulously following the outlined experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. In parallel, computational crystal structure prediction offers a powerful and complementary approach to explore the energetic landscape of its solid-state forms. The resulting crystallographic data will be invaluable for understanding the structure-property relationships of this novel pyrazole derivative, thereby accelerating its potential development in pharmaceutical and material science applications.

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